

# Oditrasertib: A Technical Guide to RIPK1 Inhibition in Cell Death Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Oditrasertib |           |
| Cat. No.:            | B10856149    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of inflammation, cell survival, and programmed cell death. Its kinase activity is a key driver of necroptosis, a pro-inflammatory form of regulated cell death implicated in a variety of human pathologies. **Oditrasertib** (also known as SAR443820 or DNL788) is a potent, selective, and brain-penetrant small molecule inhibitor of RIPK1 kinase activity.[1][2] This document provides a detailed technical overview of the mechanism of action of **Oditrasertib**, its role in modulating cell death pathways, relevant experimental methodologies, and a summary of its clinical development. While promising in preclinical studies, **Oditrasertib** has faced significant challenges in clinical trials, leading to the discontinuation of its development for several neurodegenerative diseases.[3][4][5]

## The Role of RIPK1 in Cell Death and Survival

RIPK1 is a serine/threonine kinase that functions as a molecular scaffold and a kinase, playing a dual role in determining cell fate upon activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[6][7][8] RIPK1 contains an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[8] These domains allow it to participate in distinct protein complexes that dictate whether a cell survives or undergoes apoptosis or necroptosis.



- Survival (Complex I): Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor to form a plasma membrane-bound complex known as Complex I.[9][10] In this complex, RIPK1 primarily functions as a scaffold. It undergoes ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs), which leads to the recruitment of downstream kinases that activate the NF-κB and MAPK signaling pathways, promoting the expression of pro-survival and pro-inflammatory genes.[7][9][10]
- Apoptosis (Complex IIa): If the pro-survival signaling from Complex I is compromised (e.g., through inhibition or degradation of cIAPs), RIPK1 can dissociate from the membrane and form a cytosolic complex called Complex IIa (or the "ripoptosome"). This complex consists of RIPK1, FADD, and Procaspase-8. The proximity of Procaspase-8 molecules leads to their auto-activation, initiating the caspase cascade and resulting in apoptosis.[11][12]
- Necroptosis (Complex IIb): When Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 interacts with RIPK3 via their RHIM domains to form the "necrosome," or Complex IIb.[10][13] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death, or necroptosis. [14][15] This form of cell death is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs).[13][15]

## **Oditrasertib: Mechanism of Action**

Oditrasertib is a selective, reversible inhibitor that targets the kinase function of RIPK1.[2] By binding to the kinase domain, Oditrasertib prevents the autophosphorylation of RIPK1 and its subsequent phosphorylation of RIPK3. This action directly blocks the formation and activation of the necrosome (Complex IIb), thereby inhibiting the execution of the necroptotic cell death pathway. It is important to note that Oditrasertib does not affect the scaffold function of RIPK1 in Complex I, which is crucial for NF-kB activation and cell survival. This selectivity allows it to specifically target pathological necroptosis without broadly compromising cellular survival signals.

The following diagram illustrates the RIPK1 signaling pathway and the point of intervention by **Oditrasertib**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sanofi, Denali Abandon Mid-Stage Multiple Sclerosis Study on Disappointing Data -BioSpace [biospace.com]
- 4. Sanofi and Denali Halt Multiple Sclerosis Study Due to Disappointing Data [synapse.patsnap.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 Wikipedia [en.wikipedia.org]
- 8. Viral Suppression of RIPK1-Mediated Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in RIPK1 kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 Drugs, Indications, Patents Synapse [synapse.patsnap.com]
- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Die hard: necroptosis and its impact on age-dependent neuroinflammatory diseases [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Oditrasertib: A Technical Guide to RIPK1 Inhibition in Cell Death Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856149#role-of-ripk1-inhibition-by-oditrasertib-in-cell-death-pathways]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com